Head-to-Head MIC Comparison: epi-Sancycline Demonstrates Potent Activity Against E. coli and S. aureus
In a direct comparative Minimum Inhibitory Concentration (MIC) study against Escherichia coli, epi-Sancycline exhibited an MIC of 0.125 µg/mL, which is 16-fold more potent than doxycycline (2 µg/mL) and comparable to tigecycline (0.063 µg/mL) . Against Staphylococcus aureus, epi-Sancycline (0.062 µg/mL) was 8-fold more potent than doxycycline (0.5 µg/mL) and 2-fold more potent than tigecycline (0.13 µg/mL) . This differential activity underscores its potential utility against Gram-positive and Gram-negative pathogens.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | E. coli: 0.125 µg/mL; S. aureus: 0.062 µg/mL; P. aeruginosa: 0.5 µg/mL |
| Comparator Or Baseline | Doxycycline: E. coli 2 µg/mL, S. aureus 0.5 µg/mL, P. aeruginosa 4 µg/mL; Tigecycline: E. coli 0.063 µg/mL, S. aureus 0.13 µg/mL, P. aeruginosa 0.063 µg/mL |
| Quantified Difference | epi-Sancycline vs Doxycycline: 16-fold more potent (E. coli), 8-fold more potent (S. aureus); epi-Sancycline vs Tigecycline: 2-fold less potent (E. coli), 2-fold more potent (S. aureus) |
| Conditions | In vitro broth microdilution assay |
Why This Matters
Procurement of epi-Sancycline over doxycycline is justified for studies requiring enhanced anti-staphylococcal or anti-E. coli activity, while its unique potency profile relative to tigecycline offers a distinct tool for exploring structure-activity relationships.
